molecular formula C9H16O B8315511 6,6-Dimethylhept-3-en-2-one

6,6-Dimethylhept-3-en-2-one

Cat. No.: B8315511
M. Wt: 140.22 g/mol
InChI Key: ODIWAYIMVVHHLK-AATRIKPKSA-N
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Description

6,6-Dimethylhept-3-en-2-one is an unsaturated ketone of significant interest in organic and medicinal chemistry research . This compound is characterized by a heptenone backbone with a dimethyl substitution at the 6-position, which influences its steric and electronic properties. Researchers value this structural motif as a versatile synthetic intermediate and building block for the construction of more complex molecules. Its reactivity is defined by the conjugated system involving the ketone and the alkene, making it a candidate for studies in nucleophilic addition reactions and catalytic transformations. Within investigative chemistry, this compound serves as a valuable precursor in method development, including reaction optimization and the exploration of novel synthetic pathways . Its structure is related to intermediates used in the synthesis of pharmacologically active substances, such as the antifungal drug terbinafine, highlighting its utility in developing new therapeutic compounds and studying structure-activity relationships . The compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request custom purity grades and packaging to meet the specific needs of their laboratory investigations.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-6,6-dimethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+

InChI Key

ODIWAYIMVVHHLK-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/CC(C)(C)C

Canonical SMILES

CC(=O)C=CCC(C)(C)C

Origin of Product

United States

Preparation Methods

Organometallic Acetylide Formation

The synthesis of structurally related compounds, such as 6,6-dimethylhept-1-en-4-yn-3-ol, provides a foundational framework for constructing the carbon skeleton of 6,6-dimethylhept-3-en-2-one. In US20020016517A1, t-butylacetylene is reacted with a proton-extracting agent (e.g., organometallic compounds or metallic lithium) to generate a t-butylacetylide intermediate. This acetylide undergoes nucleophilic addition to acrolein at temperatures between −40°C and +20°C, yielding an alcohol precursor.

For this compound, this approach could be modified by substituting acrolein with a ketone-bearing electrophile. For example, reacting t-butylacetylide with methyl vinyl ketone (3-buten-2-one) under controlled conditions may yield a tertiary alcohol, which could subsequently be oxidized to the target ketone. The reaction sequence would involve:

  • Acetylide formation :
    t-BuC≡CH+Lit-BuC≡CLi\text{t-BuC≡CH} + \text{Li} \rightarrow \text{t-BuC≡CLi}

  • Nucleophilic addition :
    t-BuC≡CLi+CH2=C(O)CH3t-BuC≡C-CH2C(O)CH3\text{t-BuC≡CLi} + \text{CH}_2=\text{C(O)CH}_3 \rightarrow \text{t-BuC≡C-CH}_2\text{C(O)CH}_3

  • Hydrogenation and oxidation :
    Partial hydrogenation of the alkyne to an alkene followed by oxidation of the secondary alcohol to a ketone.

Temperature and Solvent Optimization

The patent emphasizes the importance of low temperatures (−40°C to 0°C) during acetylide-aldehyde coupling to prevent polymerization of unsaturated electrophiles. For ketone-based electrophiles, higher temperatures (0–20°C) may be permissible due to reduced reactivity, enabling the use of conventional reactor systems without cryogenic equipment.

Catalytic Hydrogenation-Dehydrogenation Sequences

Saturation of Triple Bonds

The synthesis of 1-chloro-6,6-dimethyl-2-heptene-4-alkyne (CN105016966A) involves halogenation and elimination steps to install unsaturation. Applying similar logic, this compound could be derived from a fully saturated precursor via selective dehydrogenation. For example:

  • Hydrogenation of 6,6-dimethylhept-3-yn-2-one :
    Catalytic hydrogenation (Pd/C, H₂) of the triple bond at position 3 would yield this compound.

  • Regioselectivity control :
    Lindlar’s catalyst could ensure cis-addition, while homogeneous catalysts like Wilkinson’s catalyst might favor trans-configurations.

Dehydrogenation of Saturated Ketones

Starting from 6,6-dimethylheptan-2-one, dehydrogenation using catalysts such as selenium dioxide or metal oxides (e.g., Cr₂O₃/Al₂O₃) at elevated temperatures (200–300°C) could introduce the double bond at position 3. This method mirrors industrial processes for α,β-unsaturated ketone production.

Oxidation of Allylic Alcohols

Alcohol Precursor Synthesis

The preparation of 6,6-dimethylhept-3-en-2-ol could follow Grignard or organometallic addition to α,β-unsaturated ketones. For instance:

  • Grignard addition to methyl vinyl ketone :
    CH2=C(O)CH3+t-BuMgBrt-BuCH2C(O)CH3\text{CH}_2=\text{C(O)CH}_3 + \text{t-BuMgBr} \rightarrow \text{t-BuCH}_2\text{C(O)CH}_3

  • Subsequent alkylation :
    Introducing a second methyl group via alkylation or conjugate addition.

Oxidation to Ketone

Oxidation of the secondary alcohol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) would yield the target ketone. PCC is preferred for its mild conditions, preventing over-oxidation of the double bond.

Claisen and Aldol Condensations

Cross-Aldol Condensation

A cross-aldol reaction between pentan-2-one (methyl propyl ketone) and butyraldehyde could generate the α,β-unsaturated ketone backbone. Base-catalyzed conditions (NaOH/EtOH) facilitate enolate formation, followed by dehydration:
CH3C(O)CH2CH2CH3+CH3CH2CH2CHOCH3C(O)CH=CHCH2CH2CH3\text{CH}_3\text{C(O)CH}_2\text{CH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{CHO} \rightarrow \text{CH}_3\text{C(O)CH=CHCH}_2\text{CH}_2\text{CH}_3

Methylation Strategies

Introducing methyl groups at position 6 would require subsequent alkylation steps. For example, using methyl iodide and a strong base (LDA) to deprotonate the γ-position of the ketone, followed by quenching with methyl iodide.

Industrial-Scale Considerations

Catalytic Hydroformylation

Large-scale production could adapt hydroformylation techniques used for 2,6-dimethylheptan-3-one synthesis. Propene and syngas (CO/H₂) react over a cobalt or rhodium catalyst to form aldehydes, which are oxidized to ketones. Modifying feedstock to include pre-installed methyl groups could streamline the process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

6,6-Dimethylhept-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(3E)-6-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one
  • Molecular Formula : C₁₄H₁₈O₂ (MW: 218.29 g/mol)
  • Key Differences : Replaces one methyl group with a 5-methylfuran-2-yl substituent.
  • Implications: Increased polarity due to the furan oxygen, enhancing solubility in polar solvents.
6-Methylionone
  • Molecular Formula : C₁₄H₂₂O (MW: 206.32 g/mol)
  • Key Differences : Contains a cyclohexenyl ring instead of a linear chain.
  • Implications :
    • Enhanced stability and distinct odor profile due to the cyclic structure.
    • Widely used in perfumery and fragrances .

Positional Isomerism and Substituent Effects

2,6-Dimethyl-6-nitrosohept-2-en-4-one
  • CAS : 22963-72-0
  • Molecular Formula: C₉H₁₅NO₂ (MW: 185.22 g/mol)
  • Key Differences : Features a nitroso group at position 6 and a double bond at position 2.
  • Implications :
    • Nitroso group introduces reactivity for dimerization or participation in nitrosoalkene reactions.
    • Used in synthetic organic chemistry for heterocycle formation .
6,6-Dimethylhept-2-ene
  • CAS : 87970-30-7
  • Molecular Formula : C₉H₁₈ (MW: 126.24 g/mol)
  • Key Differences : Lacks the ketone group, making it a hydrocarbon .
  • Implications :
    • Lower polarity and higher hydrophobicity.
    • Primarily studied for hydrocarbon research or polymer applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Volatility/Stability Applications
6,6-Dimethylhept-3-en-2-one C₉H₁₄O 138.20 α,β-unsaturated ketone High volatility Organic synthesis
(3E)-6-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one C₁₄H₁₈O₂ 218.29 α,β-unsaturated ketone, furan Moderate (polar substituent) Food additives, herbs
6-Methylionone C₁₄H₂₂O 206.32 Cyclic ketone Low (cyclic structure) Fragrances
2,6-Dimethyl-6-nitrosohept-2-en-4-one C₉H₁₅NO₂ 185.22 Nitroso, ketone Reactive (nitroso group) Synthetic chemistry
6,6-Dimethylhept-2-ene C₉H₁₈ 126.24 Alkene High (hydrocarbon) Polymer research

Discrepancies and Limitations

  • HRMS Data Conflict : reports HRMS for C₁₁H₁₂O (160.0886 g/mol), conflicting with the expected C₉H₁₄O formula for this compound. This may indicate a typographical error or mislabeling in the source .

Q & A

Q. How can this compound be integrated into supramolecular systems for catalytic applications?

  • Methodological Answer : Functionalize the compound with host-guest binding motifs (e.g., crown ethers). Study encapsulation efficiency via isothermal titration calorimetry (ITC) and NMR titration. Test catalytic activity in asymmetric reactions (e.g., Diels-Alder) and compare turnover numbers (TON) with unmodified catalysts .

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